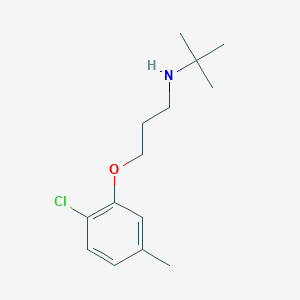
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride, also known as DIOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DIOA belongs to the family of isoquinoline derivatives and has been found to exhibit a variety of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is not fully understood. However, it is believed that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride exerts its effects by modulating the activity of ion channels in the brain and nervous system. Specifically, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can help prevent seizures and reduce pain.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been found to modulate the activity of various enzymes and signaling pathways in the body. For example, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This can help reduce inflammation and pain in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in laboratory experiments is its high potency and specificity. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit strong and selective effects on ion channels and enzymes, making it a useful tool for studying these targets. However, one limitation of using 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Future Directions
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. One area of interest is the development of new analogs of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride with improved potency and selectivity. Another area of research is the investigation of the potential use of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride and its effects on various signaling pathways in the body.
Synthesis Methods
The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride involves the condensation of 3,4-dihydroisoquinoline with octanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride. The synthesis of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the main areas of research has been in the treatment of epilepsy, where 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has been found to exhibit potent anticonvulsant effects. In addition, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)octanamide hydrochloride has also been investigated for its potential use in the treatment of chronic pain, where it has been found to exhibit strong antinociceptive effects. Other areas of research include the treatment of inflammation, anxiety, and depression.
properties
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)octanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-5-6-7-12-16(18(20)22)17-15-11-9-8-10-14(15)13-19(2,3)21-17;/h8-11,16H,4-7,12-13H2,1-3H3,(H2,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVCAVRWILIGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)